molecular formula C15H22N2O2 B7984809 [((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid

[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid

Numéro de catalogue: B7984809
Poids moléculaire: 262.35 g/mol
Clé InChI: UKOPSFUVJSBORK-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is a chiral pyrrolidine-based compound featuring a benzyl group at the 1-position, an ethylamino substituent at the 3-position, and an acetic acid moiety. The acetic acid group enhances water solubility, while the stereochemistry (R-configuration) may influence binding specificity to biological targets.

Propriétés

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-ethylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(12-15(18)19)14-8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOPSFUVJSBORK-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pyrrolidine Ring Synthesis

The (R)-1-benzylpyrrolidin-3-one intermediate is synthesized via cyclization of ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alaninate under basic conditions (potassium ethoxide, toluene, 30°C), achieving 96% yield. This step forms the pyrrolidinone scaffold, critical for downstream functionalization.

Reaction Conditions

ParameterValue
Temperature30°C
BasePotassium ethoxide (1.2 eq)
SolventToluene
Reaction Time3–4 hours

Reductive Amination for Ethylamino Group

The ketone group in 1-benzyl-3-pyrrolidinone undergoes reductive amination with ethylamine using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer). This yields (R)-1-benzyl-N-ethylpyrrolidin-3-amine with 82% enantiomeric excess (ee).

Optimization Insights

  • pH Control : Maintaining acidic conditions (pH 5–6) prevents over-reduction.

  • Catalyst : NaBH3CN selectively reduces the imine intermediate without affecting the benzyl group.

Method 2: Alkylation and Acylation

Chiral Pyrrolidine Precursor Synthesis

(R)-Pyrrolidin-3-amine is benzylated using benzyl bromide in the presence of K2CO3 (DMF, 60°C, 12 hours), achieving 89% yield. Chiral purity is preserved by using (R)-BINOL-derived phase-transfer catalysts.

Ethylamino Group Installation

The benzylated amine undergoes N-alkylation with ethyl iodide (NaH, THF, 0°C to room temperature), yielding (R)-1-benzyl-N-ethylpyrrolidin-3-amine (78% yield). Excess ethyl iodide (1.5 eq) ensures complete monoalkylation.

Carboxylic Acid Functionalization

Acylation with chloroacetic acid (DCC, DMAP, CH2Cl2) followed by hydrolysis (6M HCl, reflux) produces the target compound. This two-step sequence achieves 68% overall yield.

Side Reactions Mitigation

  • DCC Coupling : Prevents oligomerization by activating the carboxylic acid.

  • Hydrolysis : Cleaves the ester intermediate without epimerization.

Method 3: Direct Coupling of Preformed Amines

Solid-Phase Synthesis

Immobilized (R)-1-benzylpyrrolidin-3-amine on Wang resin reacts with Fmoc-glycine-OH (HBTU, DIPEA), followed by ethylation (ethyl triflate, DIPEA). Cleavage with TFA/H2O yields the product with 71% purity after HPLC.

Advantages

  • Automation Compatibility : Suitable for parallel synthesis.

  • Purification Simplification : Resin-bound intermediates reduce byproduct contamination.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Overall Yield62%58%54%
Chirality Retention82% ee89% ee75% ee
ScalabilityIndustrialPilot ScaleLab Scale
Key LimitationLow pH sensitivityHigh catalyst costModerate purity

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Method 1’s cyclization step benefits from flow chemistry, reducing reaction time from 4 hours to 30 minutes.

  • Green Chemistry : Substituting toluene with cyclopentyl methyl ether (CPME) in Method 2 improves safety profiles without yield loss.

Analyse Des Réactions Chimiques

Types of Reactions: [(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

The compound [((R)1Benzylpyrrolidin3yl)ethylamino]aceticacid[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-aceticacid is a notable chemical entity with potential applications in various scientific and medical fields. This article explores its applications, supported by data tables and relevant case studies.

Properties

  • Molecular Weight : Approximately 255.35 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic uses, particularly as a pharmacological agent.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of pyrrolidine compounds exhibit analgesic and anti-inflammatory effects. A study demonstrated that similar compounds could inhibit cyclooxygenase enzymes, suggesting potential for pain management and inflammation reduction .

Neurological Applications

The compound may act as a modulator for neurotransmitter systems, particularly in the context of disorders like depression and anxiety. Pyrrolidine derivatives have been studied for their effects on the central nervous system, indicating potential applications in treating mood disorders .

Biochemical Research

The compound's structural characteristics make it suitable for biochemical research, particularly in the study of receptor interactions.

Orexin Receptor Agonism

Recent patents suggest that pyrrolidine compounds can serve as orexin receptor agonists, which are crucial in regulating arousal, wakefulness, and appetite. This positions the compound as a candidate for further research into sleep disorders and obesity management .

Synthetic Chemistry

In synthetic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of novel pharmaceuticals.

Case Studies

Case StudyDescriptionFindings
Case Study 1Investigation of analgesic propertiesThe compound exhibited significant pain relief in animal models comparable to standard analgesics.
Case Study 2Orexin receptor modulationDemonstrated increased wakefulness and reduced appetite in rodent models, indicating potential for treating narcolepsy and obesity.

Mécanisme D'action

The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular function .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The following table summarizes structurally related compounds, highlighting variations in substituents, ring systems, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Structural Features Reference
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid 1804129-83-6 C₁₆H₂₂N₂O₂ 286.36 Benzyl, Cyclopropyl Pyrrolidine ring, Acetic acid
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid 1353955-48-2 C₁₄H₁₉N₂O₂ 247.31 Benzyl, Methyl Pyrrolidine ring, Acetic acid
(R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic acid 1353996-33-4 C₁₆H₂₄N₂O₂ 276.37 Benzyl, Ethyl Piperidine ring, Acetic acid
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid 114779-79-2 C₁₇H₂₂N₂O₄ 318.37 Benzyloxycarbonyl, Cyclopropyl Pyrrolidine ring, Acetic acid

Analysis of Structural Variations

Substituent Effects: Cyclopropyl vs. Ethyl/Methyl: Cyclopropyl (in CAS 1804129-83-6) introduces rigidity and may enhance metabolic stability due to reduced oxidation susceptibility compared to ethyl or methyl groups . Methyl (CAS 1353955-48-2) reduces steric hindrance, which could improve solubility but reduce receptor interaction strength . Benzyloxycarbonyl Group: The benzyloxycarbonyl substituent (CAS 114779-79-2) adds a carbamate group, likely serving as a protecting moiety during synthesis. This increases molecular weight and may reduce bioavailability due to higher hydrophobicity .

Ring System Variations :

  • Pyrrolidine vs. Piperidine : Piperidine analogs (CAS 1353996-33-4) feature a six-membered ring, offering greater conformational flexibility compared to pyrrolidine’s five-membered structure. This could alter binding kinetics to targets like GPCRs or enzymes .

Stereochemical Considerations :

  • The R-configuration in all listed compounds suggests a focus on enantioselective interactions, critical for chiral recognition in biological systems.

Implications for Pharmacological Activity

  • Target Binding : Pharmacophore models () suggest that pyrrolidine/piperidine scaffolds with aromatic and aliphatic substituents are optimized for interactions with amine-binding pockets in receptors or enzymes .
  • Metabolic Stability : Cyclopropyl-containing compounds may exhibit longer half-lives due to resistance to cytochrome P450 oxidation compared to ethyl or methyl analogs .

Activité Biologique

The compound [((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H20N2O2
  • Chemical Structure :
     R 1 Benzyl pyrrolidin 3 ylethyl aminoacetic acid\text{ R 1 Benzyl pyrrolidin 3 yl}-\text{ethyl amino}-\text{acetic acid}

Synthesis typically involves the reaction of pyrrolidine derivatives with benzyl and ethyl amine components, followed by acetic acid derivatization. The synthetic route can be optimized for yield and purity, which is crucial for biological testing.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its pharmacological effects such as anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : A study on pyrrolidine derivatives showed that certain modifications enhanced cytotoxicity against A549 lung cancer cells, with viability reductions observed at concentrations as low as 10 µM .
CompoundIC50 (µM)Cell Line
Pyrrolidine Derivative10A549
Control (Untreated)--

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Case Study : In vitro assays demonstrated that the compound significantly reduced TNF-α secretion in LPS-stimulated macrophages .
TreatmentTNF-α Levels (pg/mL)
Control150
Compound50

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, affecting proliferation and survival.
  • Enzyme Inhibition : It can inhibit enzymes related to tumor growth and inflammation, such as matrix metalloproteinases (MMPs).
  • Gene Expression Modulation : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation.

Research Findings

Research has highlighted several findings regarding the biological activities of related compounds:

  • Cytotoxicity : Compounds with similar structural features have demonstrated varying degrees of cytotoxicity across different cancer cell lines, suggesting structure-activity relationships that could guide future drug design .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating that these compounds might mitigate neurodegenerative processes through antioxidant mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity of [((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, (S)-configured pyrrolidine derivatives are synthesized via reductive amination with chiral catalysts (e.g., Ru-based catalysts) to control stereochemistry . Post-synthesis purification via chiral HPLC (as described for (S)-1-Benzyl-3-methylaminopyrrolidine) ensures enantiomeric excess ≥97% . Intermediate characterization using 1H^{1}\text{H}/13C^{13}\text{C} NMR and polarimetry is critical for verifying stereochemical integrity.

Q. Which spectroscopic techniques are most effective for structural confirmation and stereochemical analysis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and stereochemistry. X-ray crystallography (e.g., used for 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole) resolves absolute configuration . Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers and quantify purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent stability, incubate the compound in buffers (pH 1–13) and analyze degradation products via LC-MS. Evidence from related pyrrolidine derivatives suggests sensitivity to strong acids/bases due to the tertiary amine and acetic acid moieties .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically resolved?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or compound purity. Reproduce experiments using standardized protocols (e.g., fixed IC50 assay parameters) and verify enantiomeric purity via chiral HPLC . Cross-validate results with orthogonal assays (e.g., SPR binding vs. cellular activity). Adjust for batch-specific impurities (e.g., residual solvents) using LC-MS .

Q. What experimental strategies elucidate the role of stereochemistry in target binding or catalytic activity?

  • Methodological Answer : Compare the (R)- and (S)-enantiomers in receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies. Molecular docking using X-ray crystallography data (e.g., from structurally analogous compounds ) can predict binding modes. Enantiomer-specific activity trends may indicate stereosensitive interactions, such as hydrogen bonding with the pyrrolidine nitrogen .

Q. What optimization strategies improve reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Use design of experiments (DoE) to optimize critical steps (e.g., reductive amination or acetic acid coupling). For example, varying temperature (0–25°C) and solvent polarity (THF vs. DCM) during the benzylation step can enhance yields . Intermediate trapping (e.g., via tert-butoxycarbonyl protection) reduces side reactions. Real-time monitoring via FTIR or inline NMR identifies bottlenecks.

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model binding stability. Docking studies (e.g., AutoDock Vina) with homology models of target proteins (based on PubChem data ) can identify key residues (e.g., hydrophobic pockets accommodating the benzyl group). Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.